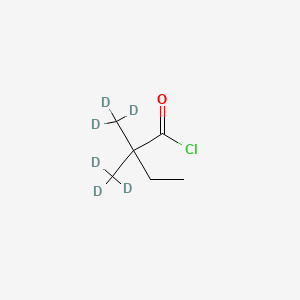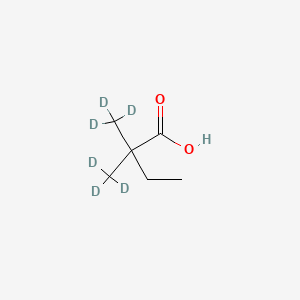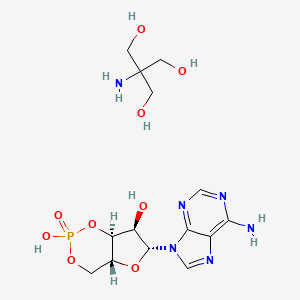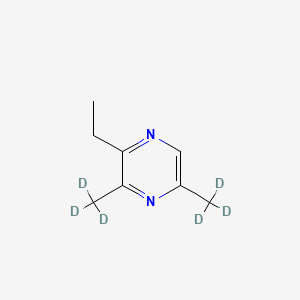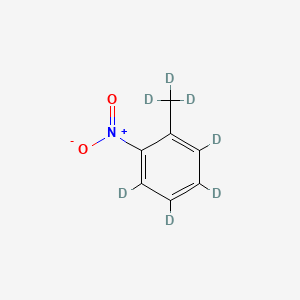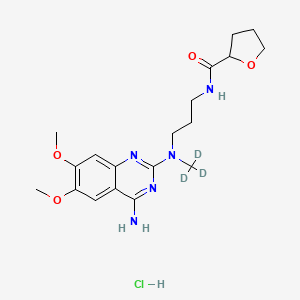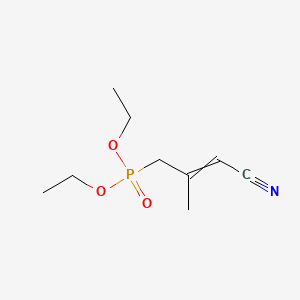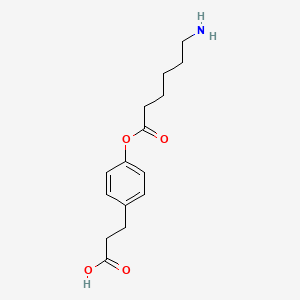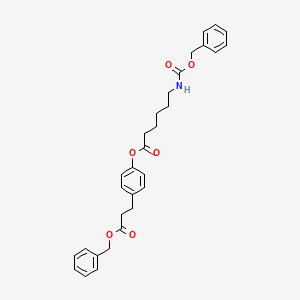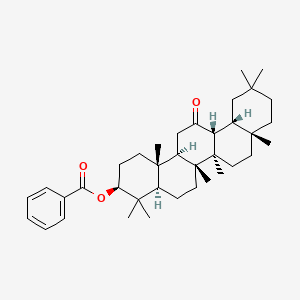
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile: is a deuterated compound used primarily in research settings. The deuterium labeling (d12) is significant for studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra. This compound is a derivative of benzenediacetonitrile, with bromomethyl and tetramethyl groups enhancing its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile typically involves multiple steps:
Starting Material: The process begins with the preparation of the core benzenediacetonitrile structure.
Deuterium Labeling: Introduction of deuterium atoms (d12) is achieved through specific deuterated reagents or solvents.
Bromomethylation: The bromomethyl group is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Tetramethylation: The tetramethyl groups are added through alkylation reactions, using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
While the industrial production of this compound is less common due to its specialized use, the methods would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling deuterated and brominated reagents.
Analyse Des Réactions Chimiques
Types of Reactions
α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can undergo coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Applications De Recherche Scientifique
α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile has several applications in scientific research:
Chemistry: Used as a labeled intermediate in the synthesis of complex organic molecules, particularly in the study of reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track molecular interactions and pathways in biological systems.
Medicine: Utilized in the development of pharmaceuticals, especially in the design of drugs with improved stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, where deuterium labeling provides insights into material properties and behaviors.
Mécanisme D'action
The mechanism of action of α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile involves its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function or activity of the target molecule, providing insights into biological processes and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
α,α,α’,α’-(Tetramethyl-d12)-5-methyl-1,3-benzenediacetonitrile: Similar structure but with a methyl group instead of a bromomethyl group.
α,α,α’,α’-(Tetramethyl-d12)-5-chloromethyl-1,3-benzenediacetonitrile: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile makes it more reactive compared to its methyl or chloromethyl counterparts. This reactivity is advantageous in certain synthetic applications and labeling studies, providing unique opportunities for chemical modifications and interactions.
Propriétés
Numéro CAS |
1185016-59-4 |
|---|---|
Formule moléculaire |
C15H17BrN2 |
Poids moléculaire |
317.292 |
Nom IUPAC |
2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
Clé InChI |
IHXHGCDOJLOZML-MGKWXGLJSA-N |
SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
Synonymes |
5-(Bromomethyl)-α1,α1,α3,α3-tetra(methyl-d3)-1,3-benzenediacetonitrile; 3,5-Bis(1-cyano-1-methylethyl)benzyl-d12 Bromide; 3,5-Bis(2-cyanoprop-2-yl)benzyl-d12 Bromide; 2,2’-(5-Bromomethyl)-1,3-phenylene)-bis(methylpropionitrile)-d12; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


